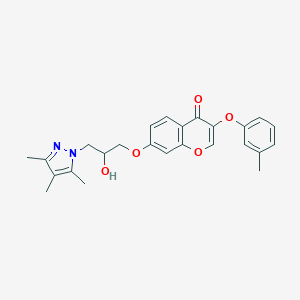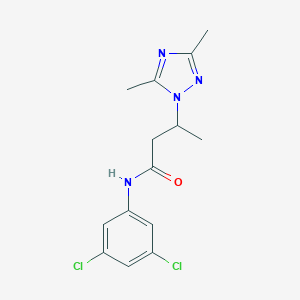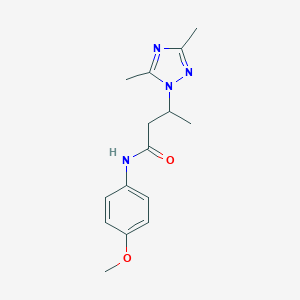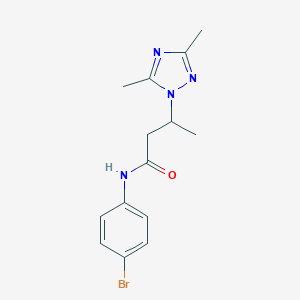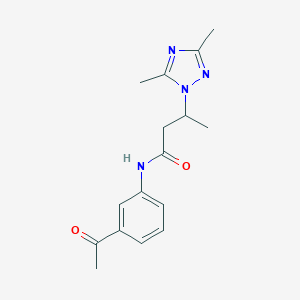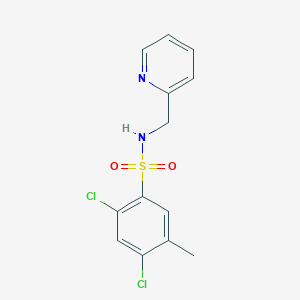
2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dichloro-5-methyl-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community for its potential use in research applications. This compound is commonly referred to as DCPTS and is known for its ability to inhibit certain enzymes in the body.
Wirkmechanismus
DCPTS inhibits the activity of enzymes by binding to the active site of the enzyme. Specifically, DCPTS binds to a specific amino acid residue in the enzyme, preventing the enzyme from carrying out its normal function. This inhibition can be reversible or irreversible depending on the specific enzyme and the concentration of DCPTS used.
Biochemical and Physiological Effects:
DCPTS has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, DCPTS has been shown to reduce inflammation in animal models. DCPTS has also been shown to have antioxidant properties, which may have implications for the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
DCPTS has several advantages for use in lab experiments. Its ability to inhibit specific enzymes makes it a valuable tool for studying enzyme function and regulation. Additionally, DCPTS has been shown to have low toxicity, making it a safer alternative to other enzyme inhibitors. However, DCPTS also has limitations, including its relatively low solubility in water and its potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research involving DCPTS. One area of interest is the development of DCPTS analogs with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanisms underlying DCPTS's anti-inflammatory and antioxidant effects. Finally, DCPTS may have potential therapeutic applications in the treatment of inflammatory diseases and cancer, and further research is needed to explore these possibilities.
Synthesemethoden
DCPTS can be synthesized through a multi-step process involving the reaction of 2,4-dichloro-5-methylbenzenesulfonyl chloride with 2-pyridinemethanol. The resulting product is then reacted with ammonia to form DCPTS. This synthesis method has been optimized to produce high yields of pure DCPTS.
Wissenschaftliche Forschungsanwendungen
DCPTS has been used in various research applications, including the study of enzymes involved in cancer and inflammation. Specifically, DCPTS has been shown to inhibit the activity of a key enzyme involved in the production of inflammatory molecules in the body. This inhibition has potential therapeutic implications for the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
2,4-dichloro-5-methyl-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Cl2N2O2S/c1-9-6-13(12(15)7-11(9)14)20(18,19)17-8-10-4-2-3-5-16-10/h2-7,17H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZHWSSHQWHWHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

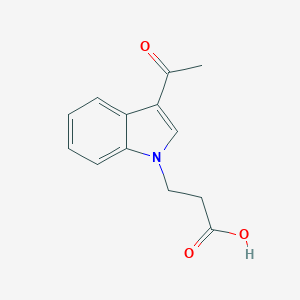
![7-(2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497329.png)
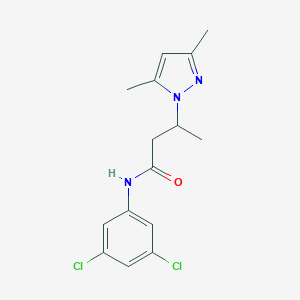
![7-(3-(1H-benzo[d]imidazol-1-yl)-2-hydroxypropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497334.png)
![7-(2-hydroxy-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B497335.png)
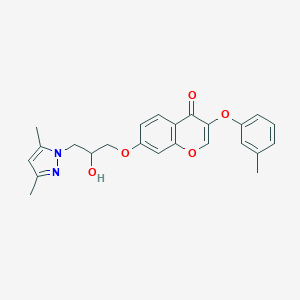
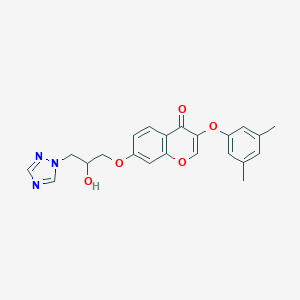
![7-[2-hydroxy-3-(2-methyl-1H-benzimidazol-1-yl)propoxy]-4-methyl-2H-chromen-2-one](/img/structure/B497338.png)
